molecular formula C12H12F3N B8469132 Benzonitrile, 4-(2-methylpropyl)-3-(trifluoromethyl)-

Benzonitrile, 4-(2-methylpropyl)-3-(trifluoromethyl)-

Cat. No.: B8469132
M. Wt: 227.22 g/mol
InChI Key: BZNMEDDOMUBQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 4-(2-methylpropyl)-3-(trifluoromethyl)- is a useful research compound. Its molecular formula is C12H12F3N and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12F3N

Molecular Weight

227.22 g/mol

IUPAC Name

4-(2-methylpropyl)-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H12F3N/c1-8(2)5-10-4-3-9(7-16)6-11(10)12(13,14)15/h3-4,6,8H,5H2,1-2H3

InChI Key

BZNMEDDOMUBQQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-(trifluoromethyl)benzonitrile (1 g) and iron(3+) tris[(2Z)-4-oxopent-2-ene-2-oleate] (86 mg), and 1-methylpyrrolidin-2-one (2.8 ml) in THF (30 ml) was added a solution of 2M bromo(isobutyl)magnesium in diethyl ether (2.9 ml) under ice-cooling. The solution was stirred at room temperature for 30 minutes, and diluted with diethyl ether (30 ml), and then 1M HCl was carefully added thereto to complete the reaction. The reaction solution was extracted with EtOAc (100 ml), and the organic layer was dried over anhydrous MgSO4, and then filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:EtOAc=100:0 to 95:5) to obtain 4-isobutyl-3-(trifluoromethyl)benzonitrile (320 mg) as a pale yellow liquid.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
(2Z)-4-oxopent-2-ene 2-oleate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
bromo(isobutyl)magnesium
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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